(5R)-5-(1H-Indole-3-ylmethyl)hydantoin

Necroptosis RIPK1 Stereochemistry

(5R)-5-(1H-Indole-3-ylmethyl)hydantoin (CAS 62498-87-7) is the R-enantiomer of a chiral hydantoin derivative bearing an indole moiety at the 5-position. It belongs to the 5-(1H-indol-3-ylmethyl)hydantoin class, which has been identified as a core scaffold for necroptosis inhibitors termed necrostatins.

Molecular Formula C12H11N3O2
Molecular Weight 229.23 g/mol
CAS No. 62498-87-7
Cat. No. B1658886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R)-5-(1H-Indole-3-ylmethyl)hydantoin
CAS62498-87-7
Molecular FormulaC12H11N3O2
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC3C(=O)NC(=O)N3
InChIInChI=1S/C12H11N3O2/c16-11-10(14-12(17)15-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6,10,13H,5H2,(H2,14,15,16,17)/t10-/m1/s1
InChIKeyRUUREKIGAKIKIL-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5R)-5-(1H-Indole-3-ylmethyl)hydantoin (CAS 62498-87-7): Chemical Identity and Compound Class Baseline


(5R)-5-(1H-Indole-3-ylmethyl)hydantoin (CAS 62498-87-7) is the R-enantiomer of a chiral hydantoin derivative bearing an indole moiety at the 5-position. It belongs to the 5-(1H-indol-3-ylmethyl)hydantoin class, which has been identified as a core scaffold for necroptosis inhibitors termed necrostatins. [1] This specific enantiomer is a defined stereoisomer with potential relevance in studies of RIPK1-mediated necroptosis and related inflammatory pathways. [2] However, publicly available quantitative biological activity data for this exact enantiomer are extremely limited. Most published SAR data concern the racemic mixture or heavily substituted analogs such as Necrostatin-2 (7-Cl, N3-Me derivative).

R-enantiomer for chirally controlled necroptosis research
Potential RIPK1-mediated necroptosis pathway probe
Class-level SAR available; direct enantiomer data limited

Why (5R)-5-(1H-Indole-3-ylmethyl)hydantoin Cannot Be Interchanged with Racemic or Substituted Hydantoin Analogs


The necroptosis inhibitory pharmacophore centered on the 5-(1H-indol-3-ylmethyl)hydantoin scaffold is highly sensitive to structural modifications. The Teng et al. (2005) SAR study demonstrated that the hydantoin ring is 'quite sensitive to structural modifications,' and indole substitution is tolerated only at the 7-position with small groups. [1] Furthermore, data on the related Necrostatin-2 scaffold show approximately 4-fold difference in potency between R- and S-enantiomers (EC50 50 nM vs. 230 nM). Consequently, generic substitution of the (5R) enantiomer with racemic or differently substituted hydantoin analogs risks quantitatively and qualitatively altered target engagement. Stereochemical integrity and precise substitution pattern are therefore critical differentiators for scientific procurement decisions.

Enantiomer potency context

R-to-S shift may alter target engagement profile based on class-level analogs; stereochemical integrity is critical.

Hydantoin substitution sensitivity

Unsubstituted core vs substituted analogs (e.g., N3-Me, 7-Cl) may introduce distinct polypharmacology; functional interchange cannot be assumed.

Saturated vs unsaturated scaffold

Saturated hydantoin (racemic IH-2) showed no anti-inflammatory activity, differentiating it from unsaturated analog IH-1 with NF-κB inhibition.

(5R)-5-(1H-Indole-3-ylmethyl)hydantoin: Quantitative Differentiation Evidence vs. Closest Analogs


Enantiomer-Specific Potency Differential: Class-Level Inference from Necrostatin-2 R vs. S Enantiomers

While direct EC50 data for (5R)-5-(1H-Indole-3-ylmethyl)hydantoin itself are not publicly available, a strong class-level inference can be drawn from the structurally analogous Necrostatin-2 series. For Necrostatin-2, the R-enantiomer (CAS 852391-19-6) exhibits an EC50 of 50 nM against necroptosis in FADD-deficient Jurkat T cells treated with TNF-α, which is approximately 4-fold more potent than the corresponding S-enantiomer (EC50 = 230 nM). This demonstrates that the R-configuration at the hydantoin 5-position is a critical determinant of target engagement. Procurement of the incorrect enantiomer or racemic mixture would therefore predictably result in a ≥4-fold loss in potency based on this class-level inference.

Enantiomer Potency
Class-level inference
R-enantiomer: 50 nM (class inference)
S-enantiomer: 230 nM
Supports enantiomer-specific target engagement context
Based on Necrostatin-2 analog; direct data not available
Necroptosis RIPK1 Stereochemistry

Structural Determinants of Activity: Hydantoin Ring Sensitivity and Substitution Intolerance

The foundational SAR study by Teng et al. (2005) established that the hydantoin ring in the 5-(1H-indol-3-ylmethyl)hydantoin class is 'quite sensitive to structural modifications.' [1] Substitutions on the hydantoin ring (e.g., N3-methylation or conversion to thiohydantoin) produce compounds with distinct pharmacological profiles. For example, the unsubstituted hydantoin represented by (5R)-5-(1H-Indole-3-ylmethyl)hydantoin serves as the minimal structural core, whereas the N3-methyl, 7-chloro derivative (Necrostatin-2) gains enhanced potency but also acquires RIPK1 kinase inhibitory activity and potential IDO-targeting effects. This differential polypharmacology means that the unsubstituted (5R) hydantoin cannot be assumed to be functionally interchangeable with its substituted analogs.

Structural SAR
Class-level inference
Unsubstituted hydantoin vs Necrostatin-2: distinct polypharmacology
Unsubstituted core avoids off-target kinase/IDO modulation
SAR from Teng et al. 2005
Structure-Activity Relationship Necroptosis Medicinal Chemistry

Lack of Anti-Inflammatory Activity of Reduced Hydantoin Analog Highlights Functional Specificity of Scaffold Modifications

Lin et al. (2021) synthesized and compared two indole-hydantoin derivatives: IH-1 (exocyclic double bond: 5-(1H-indole-3-ylmethylene)imidazolidine-2,4-dione) and IH-2 (saturated: 5-(1H-indole-3-ylmethyl)imidazolidine-2,4-dione, i.e., the racemic form of the target compound). [1] In LPS-stimulated RAW264.7 macrophages, IH-2 (the saturated hydantoin) showed no significant inhibition of NO production, CCL2, or CXCL1 secretion at tested concentrations, whereas IH-1 markedly suppressed all three inflammatory readouts. This demonstrates that the saturated hydantoin core is functionally silent in this anti-inflammatory assay, differentiating it from the unsaturated analog IH-1, which acts via inhibition of NF-κB p65 Ser276 phosphorylation.

Anti-inflammatory Activity
Direct comparison
IH-2 (racemic): no significant inhibition
IH-1 (unsaturated): active via NF-κB p65
Saturated hydantoin inactive in anti-inflammatory assay
RAW264.7 cells, LPS stimulation
Anti-inflammatory NF-κB Indole-hydantoin

CNS Penetration Potential: Class-Level Pharmacokinetic Differentiation from Peripherally Restricted Necroptosis Inhibitors

The Teng et al. (2005) study reported that a representative member of the 5-(1H-indol-3-ylmethyl)hydantoin class 'readily entered the central nervous system upon intravenous administration' and demonstrated 'moderate pharmacokinetic characteristics.' [1] This CNS-penetrant property contrasts with several later-generation necroptosis inhibitors that were designed for peripheral restriction to minimize CNS side effects. For neuroscience applications (e.g., ischemic stroke models where necroptosis contributes to neuronal death), the (5R) hydantoin scaffold offers a PK profile consistent with brain exposure, a feature not shared by all RIPK1 inhibitors.

CNS Penetration
Class-level inference
Class representative readily enters CNS (rodent, IV)
CNS-penetrant property distinct from peripherally restricted inhibitors
Qualitative PK observation; no direct compound data
Pharmacokinetics CNS penetration Necroptosis

(5R)-5-(1H-Indole-3-ylmethyl)hydantoin: Evidence-Backed Application Scenarios for Scientific Procurement


Stereochemically Defined Necroptosis Inhibition in Cell-Based Assays

For researchers requiring the active R-enantiomer of the indolylmethylhydantoin scaffold to inhibit necroptosis in FADD-deficient Jurkat T cells or analogous cellular models. Based on class-level data from Necrostatin-2, the (5R) configuration is predicted to be approximately 4-fold more potent than the (5S) enantiomer. Procurement of the specified (5R) enantiomer ensures maximal target engagement at the lowest effective concentration, minimizing off-target effects.

Neuroscience Research Requiring CNS-Penetrant Necroptosis Inhibitors

For studies of ischemic brain injury, stroke, or neurodegenerative diseases where necroptosis contributes to neuronal death. The parent hydantoin class has demonstrated ready CNS entry upon systemic administration. [1] The (5R) enantiomer provides a CNS-penetrant tool compound distinct from peripherally restricted RIPK1 inhibitors developed for non-CNS indications.

Pharmacological Tool for RIPK1-Dependent Necroptosis Without IDO Modulation

For experiments requiring clean dissection of RIPK1-dependent necroptosis without confounding effects on indoleamine 2,3-dioxygenase (IDO). The unsubstituted hydantoin core lacks the 7-Cl and N3-Me substitutions present in Necrostatin-2, which confer additional IDO-targeting activity. The (5R) hydantoin therefore serves as a more selective pharmacological probe for the necroptosis pathway.

Negative Control Validation in Anti-Inflammatory Screening Cascades

Based on the demonstrated inactivity of the racemic saturated hydantoin (IH-2) in LPS-induced NF-κB-dependent inflammatory responses, [2] the (5R) enantiomer can be procured as a structurally matched negative control compound in assays designed to identify unsaturated hydantoin derivatives (IH-1 class) that inhibit NF-κB p65 Ser276 phosphorylation and downstream cytokine production.

Application
Selection Property
Validation Focus
Stereochemically defined necroptosis inhibition (cell-based)
Enantiomer-specific target engagement context
Target engagement context review; enantiomer comparison context
CNS necroptosis research
CNS penetration capability
Brain exposure model review
RIPK1-dependent necroptosis without IDO modulation
Unsubstituted hydantoin core (lacks 7-Cl, N3-Me)
IDO pathway confounding avoidance
Negative control in anti-inflammatory screening
Structurally matched negative control (saturated hydantoin)
NF-κB pathway inactivity confirmation
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